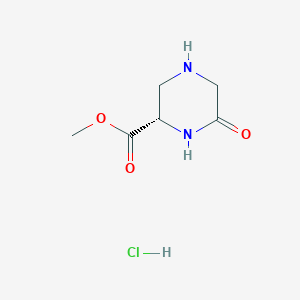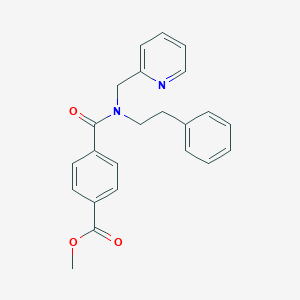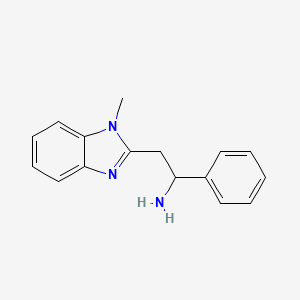
Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a covalent compound, or a type of amino acid .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve retrosynthesis, where the compound is broken down into simpler components . It could also involve understanding the reactions used to create the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule. This can be done using various techniques such as X-ray diffraction . The structure can give insights into the properties of the compound.Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It could involve understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves understanding the properties of the compound such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Molecular Diversity and Synthesis Methods
Researchers have developed methods to synthesize chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. These methods involve H2SO4-promoted cyano hydration, followed by base-mediated cyclization and N-alkylation, demonstrating the potential for creating diverse molecular structures from this compound (González-Vera, García-López, & Herranz, 2005). Additionally, the synthesis of diastereomerically pure 1,4,5-substituted-2-oxopiperazines on solid-phase highlights the versatility of this compound in generating structurally distinct molecules with potential as dipeptide mimics (Khan, Cano, & Balasubramanian, 2002).
Chemical and Structural Characterization
The structural diversity achievable through the manipulation of Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride is further evidenced by studies focusing on the synthesis of derivatives with significant biological relevance. For instance, the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates showcases the compound's utility as templates for dipeptide mimics, with variations in substituents allowing for a range of biological activities (Limbach, Lygin, Korotkov, Es-Sayed*, & de Meijere, 2009). Similarly, the synthesis of indolyldiketopiperazines using Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride as a precursor demonstrates the compound's versatility in generating pharmacologically relevant molecules (Ma, Ren, Wu, Zhang, Feng, & Li, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-11-6(10)4-2-7-3-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBLXVFSPXLAC-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)


![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814273.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)

![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)
![8-(5-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814285.png)